- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,
Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure
Nom du produit:2-(4-aminopyrazol-1-yl)ethanol
Numéro CAS:948571-47-9
Le MF:C5H9N3O
Mégawatts:127.144460439682
MDL:MFCD11147853
CID:1027731
2-(4-aminopyrazol-1-yl)ethanol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-aminopyrazol-1-yl)ethanol
- 2-(4-aminopyrazolyl)ethan-1-ol
- 4-amino-1-(2-hydroxyethyl)pyrazole
- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
- 4-amino-1H-pyrazole-1-ethanol
- AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- 1H-Pyrazole-1-ethanol, 4-amino-
- 2-(4-amino-pyrazol-1-yl)-ethanol
- SBB046384
- STL414722
- SB18304
- NE45579
- ST24027531
- 4CH-
- 4-Amino-1H-pyrazole-1-ethanol (ACI)
- 2-(4-Amino-1H-pyrazole-1-yl)ethanol
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
-
- MDL: MFCD11147853
- Piscine à noyau: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
- La clé Inchi: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- Sourire: OCCN1C=C(N)C=N1
Propriétés calculées
- Qualité précise: 127.07500
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 2
- Complexité: 88.3
- Surface topologique des pôles: 64.099
Propriétés expérimentales
- Le PSA: 64.07000
- Le LogP: 0.03880
2-(4-aminopyrazol-1-yl)ethanol Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
2-(4-aminopyrazol-1-yl)ethanol Données douanières
- Code HS:2933199090
- Données douanières:
Code douanier chinois:
2933199090Résumé:
2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-(4-aminopyrazol-1-yl)ethanol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W001875-5g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 5g |
$288.0 | 2022-04-26 | |
ChemScence | CS-W001875-1g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 1g |
$88.0 | 2022-04-26 | |
Chemenu | CM188756-10g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95%+ | 10g |
$712 | 2023-02-01 | |
Enamine | EN300-58765-2.5g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 2.5g |
$165.0 | 2023-02-09 | |
eNovation Chemicals LLC | Y0978571-10g |
2-(4-amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95% | 10g |
$640 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 1g |
¥ 257.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 5g |
¥ 897.00 | 2023-04-12 | |
abcr | AB437706-10 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 10g |
€1,038.50 | 2023-04-23 | ||
Enamine | EN300-58765-0.1g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 0.1g |
$29.0 | 2023-02-09 | |
abcr | AB437706-5 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 5g |
€564.60 | 2023-04-23 |
2-(4-aminopyrazol-1-yl)ethanol Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
Référence
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
Référence
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Référence
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
Référence
- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt
Référence
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
Référence
- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
Référence
- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Référence
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C
Référence
- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt
Référence
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Solvents: Methanol
Référence
- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
Référence
- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
Référence
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt
Référence
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt
Référence
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
Référence
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
Référence
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Référence
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
2-(4-aminopyrazol-1-yl)ethanol Raw materials
2-(4-aminopyrazol-1-yl)ethanol Preparation Products
2-(4-aminopyrazol-1-yl)ethanol Littérature connexe
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol) Produits connexes
- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)
- 2171182-00-4((3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-5-methylthiophen-2-yl)propanoic acid)
- 2503307-87-5(2-[2-fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthyl]ethynyl-triisopropyl-silane)
- 1697216-12-8(2-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid)
- 1546171-82-7(6-methyl-1H-indole-4-carboxylic acid)
- 68475-42-3(Anagrelide)
- 1177283-06-5((5R)-5-{(4-Pyridinylmethyl)aminomethyl}-2-pyrrolidinone Dihydrochloride)
- 1187171-11-4(2-(2,3-Dichlorobenzoyl)-6-methoxypyridine)
- 2229531-05-7(tert-butyl N-3-amino-2-methyl-2-(2-methylpyridin-4-yl)propylcarbamate)
- 2171747-87-6(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(methylsulfanyl)cyclohexylcarbamoyl}propanoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

Pureté:99%
Quantité:25g
Prix ($):547.0